N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
. This compound is characterized by its unique structure, which includes both furan and thiophene rings, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to sulfonation and coupling reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Coupling Reactions: These reactions are often used to introduce additional functional groups or to link the compound with other molecules.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide can be compared with other similar compounds, such as:
- N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
- N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S3/c24-30(25,22-9-5-15-29-22)21(20-8-4-14-28-20)16-23-31(26,27)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15,21,23H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUOVAWIHKQLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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